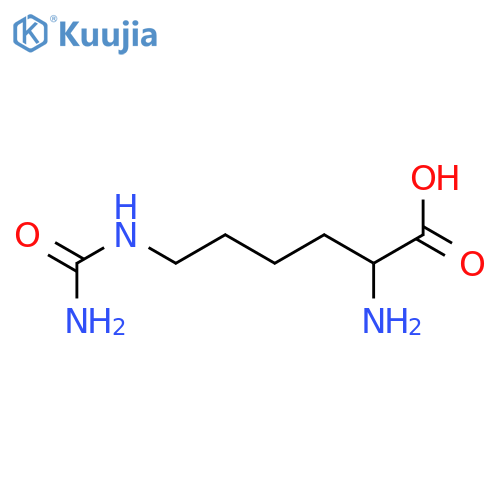Cas no 197236-50-3 (2-Amino-6-ureidohexanoic acid)

2-Amino-6-ureidohexanoic acid structure
商品名:2-Amino-6-ureidohexanoic acid
2-Amino-6-ureidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-ureidohexanoic acid
- 2-amino-6-(carbamoylamino)hexanoic acid
- N6-(Aminocarbonyl)lysine
- DL-Lysine, N6-(aMinocarbonyl)-
- AKOS015998336
- SY047860
- DTXSID70282694
- DTXSID80862587
- N6-carbamoyllysine
- SCHEMBL5279090
- AS-15060
- 2-amino-6-(aminocarbonylamino)hexanoic acid
- CS-0328400
- lysine, N~6~-(aminocarbonyl)-
- NSC27428
- ALBB-024933
- H-D-Homocit-OH
- 197236-50-3
- 2-Amino-6-ureidohexanoicacid
- N~6~-Carbamoyllysine
- XIGSAGMEBXLVJJ-UHFFFAOYSA-N
- N6-CARBAMOYL-DL-LYSINE
- NS00042282
- NSC-27428
- H-D-Lys(carbamoyl)-OH
- H-HOMOCIT-OH
- MFCD00038143
-
- MDL: MFCD00136686
- インチ: InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)
- InChIKey: XIGSAGMEBXLVJJ-UHFFFAOYSA-N
- ほほえんだ: NC(NCCCCC(N)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 189.11134135g/mol
- どういたいしつりょう: 189.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): -3.9
じっけんとくせい
- 密度みつど: 1.241
- ゆうかいてん: 222-224 ºC
2-Amino-6-ureidohexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131725-1g |
N6-carbamoyllysine |
197236-50-3 | 95% | 1g |
$333 | 2021-06-09 | |
| Chemenu | CM131725-1g |
N6-carbamoyllysine |
197236-50-3 | 95% | 1g |
$*** | 2023-03-29 | |
| Fluorochem | 223940-1g |
2-Amino-6-ureidohexanoic acid |
197236-50-3 | 95% | 1g |
£307.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399070-1g |
N6-carbamoyllysine |
197236-50-3 | 95+% | 1g |
¥3024 | 2023-04-15 | |
| Cooke Chemical | BD0482332-1g |
2-Amino-6-ureidohexanoic acid |
197236-50-3 | 95+% | 1g |
RMB 1612.80 | 2025-02-20 | |
| Ambeed | A462131-1g |
2-Amino-6-ureidohexanoic acid |
197236-50-3 | 95+% | 1g |
$288.0 | 2024-07-28 | |
| Fluorochem | 223940-5g |
2-Amino-6-ureidohexanoic acid |
197236-50-3 | 95% | 5g |
£1021.00 | 2022-02-28 |
2-Amino-6-ureidohexanoic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
197236-50-3 (2-Amino-6-ureidohexanoic acid) 関連製品
- 1190-49-4(L-Homocitrulline)
- 13594-51-9((R)-2-amino-5-ureidopentanoic acid)
- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)
- 121080-96-4(D-Homocitrulline)
- 1188-38-1(Carglumic Acid)
- 627-77-0(2-Amino-5-ureidopentanoic acid)
- 372-75-8(L-Citrulline)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:197236-50-3)2-Amino-6-ureidohexanoic acid

清らかである:99%
はかる:1g
価格 ($):259.0